molecular formula C3H6N4O5 B14701206 N,N'-Dimethyl-N,N'-dinitrourea CAS No. 25466-50-6

N,N'-Dimethyl-N,N'-dinitrourea

Cat. No.: B14701206
CAS No.: 25466-50-6
M. Wt: 178.10 g/mol
InChI Key: FEQAJOCLTADZKX-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-N,N'-dinitrourea (CAS 25466-50-6) is an organic compound with the molecular formula C₃H₆N₄O₅ and a molecular weight of 178.10 g/mol . It serves as a critical synthetic intermediate and precursor in energetic materials research. A primary application is its use in the synthesis of dimethylmethylene dinitramine (DMDN), a compound investigated for use in propellants and explosives . The synthesis typically involves the nitration of N,N'-dimethylurea with mixed acid, followed by hydrolysis of the resulting this compound to form methylnitramine intermediates, which subsequently condense with formaldehyde to yield the target compound . The standard enthalpy of formation of liquid this compound (ΔfH°liquid) is reported to be -109.5 kJ/mol . Researchers value this compound for its role in developing novel energetic compounds and plasticizers. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25466-50-6

Molecular Formula

C3H6N4O5

Molecular Weight

178.10 g/mol

IUPAC Name

1,3-dimethyl-1,3-dinitrourea

InChI

InChI=1S/C3H6N4O5/c1-4(6(9)10)3(8)5(2)7(11)12/h1-2H3

InChI Key

FEQAJOCLTADZKX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of N,n Dimethyl N,n Dinitrourea

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of dinitroureas is characterized by their susceptibility to both electrophilic and nucleophilic attack, making them versatile intermediates in chemical synthesis.

Reactivity in Nucleophilic Substitution Reactions

The dinitrourea moiety is susceptible to nucleophilic attack, a reactivity that is harnessed in the synthesis of other compounds. The presence of two nitro groups makes the carbonyl carbon highly electrophilic and the nitramido groups potential leaving groups. This susceptibility to hydrolysis is a key feature of the dinitrourea group. For instance, the hydrolysis of DNU yields nitroamide (NH₂NO₂), which can serve as a precursor for the synthesis of stable linear nitroamines. The reaction proceeds through the nucleophilic addition of water to the carbonyl group, followed by the elimination of a nitramido moiety.

The general mechanism for nucleophilic aromatic substitution (SNAr) often involves an addition-elimination pathway where a Meisenheimer-type intermediate is formed. While not an aromatic system, the electronic setup of dinitrourea facilitates analogous substitution pathways.

Condensation Reactions

N,N'-dinitrourea has been noted as a component in Mannich reactions, a type of organic reaction that involves the amino alkylation of an acidic proton located on a carbonyl compound. In the context of energetic materials synthesis, DNU is used in the formation of more complex cyclic structures. For example, it is a precursor in the synthesis of 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane (keto-RDX), where it is often prepared in-situ for subsequent condensation steps. Condensation reactions can also occur under hydrothermal conditions, leading to the formation of amides and other compounds. nih.gov

Base-Mediated Reactions and Salt Formation

N,N'-dinitrourea is acidic and readily reacts with bases to form salts. rsc.org This reactivity has been extensively studied to create a variety of energetic salts with enhanced stability compared to the parent compound. The crude form of DNU, often containing residual nitrating acids, is unstable and can undergo self-ignition. However, its salts exhibit improved thermal properties.

The synthesis of these salts is typically achieved by neutralizing crude DNU with an aqueous solution of the corresponding base. Several salts have been synthesized and characterized, including:

Ammonium (B1175870) Salts : Diammonium dinitrourea is formed by reacting crude DNU with a water solution of ammonia (B1221849). This salt is a colorless solid.

Hexamethyleneamine Salt : This salt is obtained by reacting crude DNU with an aqueous solution of hexamethyleneamine.

Potassium Salt : Neutralization of crude DNU with a potassium hydroxide (B78521) solution yields the dipotassium (B57713) salt, which is noted to be significantly more thermostable than the parent acid.

Organic Salts : A variety of mono-organic salts of DNU have been prepared in acetonitrile, including those with 1,2,4-triazolium cations. rsc.org

The formation of these salts is a crucial method for stabilizing the otherwise labile DNU molecule, allowing it to be handled and used as a precursor for other stable energetic materials.

Table 1: Examples of N,N'-Dinitrourea Salts and Their Synthesis

Salt NameBase UsedSynthesis ConditionReference
Diammonium dinitroureaAmmonia (aq. solution)Reaction with crude DNU at 20°C
Hexamethyleneamine dinitroureaHexamethyleneamine (aq. solution)Reaction with crude DNU at 20°C
Dipotassium dinitroureaPotassium Hydroxide (5% aq. solution)Neutralization of crude DNU at 20°C
1,2,4-Triazolium derivativesVarious organic basesPrepared in acetonitrile rsc.org

Nitrating Agent Properties and Mechanisms

While primarily known as a precursor for other energetic compounds, the high nitrogen and oxygen content of dinitroureas suggests potential as nitrating agents.

Formation and Reactivity of Nitronium Ion Species from N,N'-Dimethyl-N,N'-dinitrourea

The process of nitration generally involves an electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This ion is typically generated from nitric acid by using a strong dehydrating acid like sulfuric acid. masterorganicchemistry.com Some N-nitro compounds, such as N-nitropyrazoles, can act as controllable sources of the nitronium ion for mild and scalable nitration of various substrates. nih.gov This reactivity stems from the heterolytic cleavage of the N–NO₂ bond, often facilitated by a catalyst. nih.gov

While there is extensive literature on the synthesis of DNU via the nitration of urea (B33335), there is a lack of direct evidence in the provided search results showing that N,N'-dinitrourea or its dimethyl derivative itself readily releases a nitronium ion to act as a nitrating agent. The primary documented reactivity pathways involve nucleophilic substitution at the carbonyl carbon or reactions as an acid to form salts. The stability of the N-NO₂ bond in dinitrourea appears sufficient to prevent it from being a common nitrating agent under typical conditions, with other reaction pathways being more favorable.

Nitration of Organic Substrates using this compound

Consistent with the lack of evidence for nitronium ion formation, there are no specific examples in the searched literature of this compound being used as a primary agent for the nitration of external organic substrates. The research focus remains on its role as a building block for more complex energetic materials through substitution and condensation reactions. ontosight.ai Its synthesis involves nitration, but it is the recipient of the nitro group, not the donor in subsequent reactions.

Hydrolysis and Decomposition Pathways

The stability of this compound is significantly influenced by environmental conditions such as the presence of water and temperature. The following sections detail the hydrolytic and thermal degradation processes of this compound.

Hydrolytic Transformations to Nitramide (B1216842) and Related Derivatives

The hydrolysis of N,N'-dinitrourea and its derivatives is a notable characteristic. In the case of this compound (DMDU), hydrolysis leads to the formation of methylnitramine (B8797346) and carbon dioxide. This transformation is particularly relevant as methylnitramine is a valuable intermediate in the synthesis of other energetic materials. The reaction proceeds by the cleavage of the carbonyl-nitrogen bonds, facilitated by the presence of water. This susceptibility to hydrolysis is a key factor in the synthetic utility of dinitroureas.

The parent compound, N,N'-dinitrourea (DNU), also undergoes hydrolysis to produce nitramide (NH₂NO₂) and carbon dioxide. This reaction is known to occur readily, especially in the presence of water and acids, and highlights the inherent instability of the dinitrourea structure in aqueous environments. The formation of nitramide from DNU is a convenient route for the synthesis of this important precursor. dntb.gov.ua

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of N,N'-dinitrourea and its derivatives is a complex process that has been the subject of various studies. The decomposition is often spontaneous and can occur below the melting point of the compound.

The thermal stability of N,N'-dinitrourea (DNU) is reported to be low, with spontaneous decomposition and self-ignition observed, particularly in impure samples containing residual nitrating acids. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been employed to investigate the thermal behavior of DNU. DSC curves for DNU show an exothermic decomposition peak, and the ignition temperature for pure DNU has been reported to be in the range of 147 ± 9 °C. The activation energy for the thermal decomposition of DNU has been determined by DSC to be 104 kJ/mol. nih.gov Another study using an ignition test in a Wood's metal bath reported a lower activation energy of 78 kJ/mol for DNU between 93 °C and 131 °C. nih.gov The discrepancy in activation energy values may be attributed to different decomposition reaction orders or mechanisms under varying experimental conditions. nih.gov

The decomposition of the diammonium salt of DNU provides further insight into the breakdown of the dinitrourea molecule. The thermal decomposition of this salt occurs in stages, with the initial loss of ammonia followed by the decomposition of the DNU molecule itself, which culminates in spontaneous decomposition around 140 °C.

The initial step in the thermal decomposition of many energetic materials, including nitramines, is often the cleavage of the weakest chemical bond. In nitramines, the N-NO₂ bond is typically the most labile. bibliotekanauki.pl For N,N'-dinitrourea and its derivatives, the initial bond cleavage is likely the scission of the N-NO₂ bond, leading to the formation of radical species.

The decomposition of energetic materials can be significantly influenced by the presence of catalysts. Catalysts can lower the decomposition temperature and alter the reaction pathways, which is of great interest for controlling the energy release of these materials. While specific studies on the catalytic decomposition of this compound are limited, research on related nitramines and other energetic materials provides valuable insights.

Various metal oxides, such as CuO, Co₃O₄, and NiO, have been shown to be effective catalysts for the decomposition of N₂O, a common decomposition product of nitrogen-rich energetic materials. nih.govrsc.orgmdpi.com These catalysts can promote the decomposition of N₂O into nitrogen and oxygen. The catalytic activity is often dependent on the catalyst's structure, surface area, and the presence of active sites. nih.gov

Application of N,n Dimethyl N,n Dinitrourea in Advanced Chemical Synthesis

Precursor Role in Energetic Materials Synthesis

Due to its high energy density, N,N'-Dimethyl-N,N'-dinitrourea is a key starting material in the synthesis of advanced energetic materials. ontosight.ai Its chemical structure allows for its transformation into various high-performance explosives and propellants.

This compound serves as a crucial precursor in the synthesis of cyclic nitroamine compounds, which are known for their powerful energetic properties.

One significant application is in the synthesis of 2-oxo-1,3,5-trinitro-1,3,5-triazacyclohexane , more commonly known as Keto-RDX or K-6. nih.gov Keto-RDX is recognized as one of the most powerful nitrourea (B1361781) explosives. nih.gov While various synthetic routes to Keto-RDX exist, some methods utilize precursors that can be derived from dinitrourea compounds. sciencemadness.orgresearchgate.net The synthesis often involves the nitration of a cyclic urea (B33335) derivative, and the fundamental building blocks can be traced back to simpler urea-based compounds like N,N'-dinitrourea. researchgate.net The presence of the dinitrourea moiety within a cyclic structure contributes to the high density and energetic performance of the final compound.

Another important energetic material synthesized from this compound is 2,4-dinitro-2,4-diazapentane , also known as dimethylmethylene dinitramine (B166585) (DMMD) . google.com Historically, the production of DMMD was challenging and costly, which limited its evaluation for use in propellants. google.com An improved and safer process for preparing DMMD involves the nitration of N,N'-dimethylurea to form this compound, which is then hydrolyzed to methylnitramine (B8797346). google.comgoogle.com This methylnitramine is subsequently condensed with formaldehyde (B43269) to produce DMMD. google.com This process represents a more economical and practical method for large-scale production, avoiding the need to isolate the unstable this compound intermediate. google.comdtic.mil

Table 1: Synthesis of Cyclic Nitroamine Compounds

Target Compound Precursor Key Reaction Steps Reference
Keto-RDX Dinitrourea derivatives Nitration of cyclic urea precursors nih.govsciencemadness.orgresearchgate.netresearchgate.net
Dimethylmethylene dinitramine (DMMD) This compound Hydrolysis to methylnitramine followed by condensation with formaldehyde google.comgoogle.comdtic.mil

The quest for materials with superior energy content has led to the development of High Energy Density Materials (HEDMs). N,N'-Dinitrourea and its derivatives are of significant interest in this field. researchgate.net The high nitrogen and oxygen content of these compounds contributes to their high heats of formation and detonation performance. rsc.orgnih.gov

Research has focused on creating dense energetic salts of N,N'-dinitrourea. researchgate.netrsc.org By reacting N,N'-dinitrourea with various organic bases, a series of mono-organic salts have been prepared. researchgate.net Notably, derivatives of 1,2,4-triazolium salts of N,N'-dinitrourea exhibit high densities, ranging from 1.75 to 1.86 g cm⁻³, and possess detonation properties comparable to well-known explosives like RDX and HMX. rsc.org The density of an energetic material is a critical factor, as detonation pressure increases with the square of the density. nih.gov The development of HEDMs with densities approaching or exceeding 2.0 g cm⁻³ is a significant challenge in the field. nih.gov

The use of N,N'-dinitrourea as a building block allows for the introduction of the energetic dinitrourea moiety into larger, more complex molecules, leading to the creation of novel HEDMs with tailored properties. researchgate.netsciencemadness.org

Synthetic Intermediate for Nitrogen-Containing Organic Compounds

Beyond its direct role in energetic materials, this compound is a versatile synthetic intermediate for a range of nitrogen-containing organic compounds. ontosight.ai Its reactivity allows for the introduction of nitro groups and other nitrogen-based functionalities into various molecular frameworks.

This compound provides a pathway to both aliphatic and heterocyclic nitramines. The hydrolysis of this compound yields methylnitramine, a primary aliphatic nitramine. google.comgoogle.com This process is a key step in the synthesis of dimethylmethylene dinitramine, as previously mentioned. google.com

Furthermore, the fundamental building block, nitramide (B1216842) (H₂NNO₂), can be derived from the hydrolysis of N,N'-dinitrourea. sciencemadness.org Nitramide itself is a primary component for constructing a wide array of nitramine compounds. sciencemadness.org It can be used in condensation reactions to synthesize other energetic materials. For example, methylenedinitramine (MDNA) is synthesized through the condensation of nitramide with 1,3,5-trioxane. researchgate.net The synthesis of various novel high-nitrogen content heterocyclic compounds and their nitramine derivatives has also been explored, with some exhibiting calculated performance exceeding that of RDX and HMX. dtic.mil

N,N'-Dinitrourea exhibits reactivity towards nucleophiles, leading to the formation of other important nitrogen-containing compounds. researchgate.net Its reaction with hydrazine (B178648) results in the formation of 4-nitrosemicarbazide . researchgate.net Similarly, the reaction of N,N'-dinitrourea with hydroxylamine (B1172632) yields N-hydroxy-N'-nitrourea . researchgate.net These reactions demonstrate the utility of N,N'-dinitrourea as a synthon for introducing the nitro-urea functional group into different molecular structures.

The reaction of N,N'-dinitrourea with formaldehyde can lead to the formation of various hydroxymethyl derivatives of N-nitroamines. researchgate.net Depending on the reaction conditions, these initial products can undergo further transformations. researchgate.net A related reaction involves the hydrolysis of this compound in the presence of hot aqueous formaldehyde to directly yield 2-nitro-2-aza-1-propanol (NAP). google.com This highlights another synthetic route where the dinitrourea derivative serves as a precursor to functionalized nitroamine compounds.

Synthesis of Pyrazole (B372694) Derivatives

The application of this compound as a direct precursor for the synthesis of pyrazole derivatives is not a prominently documented method in mainstream chemical literature. The synthesis of pyrazoles typically involves the condensation of a compound containing a 1,3-dicarbonyl moiety or its equivalent with a hydrazine derivative. nih.govhilarispublisher.com Common strategies include the reaction of β-diketones, enaminones, or ynones with arylhydrazines or tosylhydrazides to construct the pyrazole ring. nih.gov

For instance, substituted pyrazoles can be formed through the reaction of enaminones with aryl hydrazines in ethanol (B145695) with acetic acid, a method noted for its high yield and regioselectivity. nih.gov Another established route involves the Knorr pyrazole synthesis, which traditionally uses the reaction of ethyl acetoacetate (B1235776) and phenylhydrazine. orientjchem.org More advanced methods have utilized tandem reactions, metal catalysts, and microwave assistance to synthesize functionalized pyrazoles from various starting materials, none of which typically include this compound. nih.govchim.it

While energetic pyrazole derivatives exist, such as N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine, their synthesis originates from different precursors like 4-chloro-3,5-dinitropyrazole and dimethylformamide (DMF), rather than from this compound. researchgate.net

Precursor for Inorganic and Nanomaterials

This compound, also known as DNU, and its salts have been identified as valuable precursors in the synthesis of specialized inorganic and nanomaterials. The energetic nature and chemical reactivity of the dinitrourea moiety can be harnessed in decomposition processes to yield materials with specific properties.

Solvothermal Decomposition for Metal Oxide Nanoparticle Synthesis

A notable application of dinitrourea derivatives is in the preparation of metal oxide nanoparticles through solvothermal decomposition. This method leverages the thermal instability of metal salts of dinitrourea to produce nano-sized oxides in a controlled manner.

A specific approach has been developed for the synthesis of copper nanooxide, which utilizes the copper(II) salt of N,N'-dinitrourea as a precursor. researchgate.net In this process, the dinitrourea copper salt is decomposed in an aprotic solvent under solvothermal conditions (elevated temperature and pressure). The decomposition of the energetic salt serves as an in-situ source for the formation of copper oxide nanoparticles. The characteristics of the resulting nanoparticles are influenced by the choice of solvent, which can affect the shape and agglomeration of the final product. researchgate.net

The synthesized copper nanooxide particles have been studied using various analytical techniques to confirm their structure and morphology, including transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and small-angle X-ray scattering (SAXS). researchgate.net

Table of Research Findings: Solvothermal Synthesis of Copper Nanooxide

ParameterDescriptionSource
Precursor Copper(II) salt of N,N'-dinitrourea researchgate.net
Method Solvothermal Decomposition researchgate.net
Solvent Type Aprotic Solvent researchgate.net
Product Copper Nanooxide (Nanoparticles) researchgate.net
Characterization Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), Small-Angle X-ray Scattering (SAXS) researchgate.net
Key Finding The solvent choice influences the shape of the agglomerates formed. researchgate.net

Theoretical and Computational Studies on N,n Dimethyl N,n Dinitrourea

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the preferred three-dimensional structure and electron distribution of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, bond characteristics, and electrostatic potential.

Tautomers are structural isomers of chemical compounds that readily interconvert. For N,N'-Dimethyl-N,N'-dinitrourea, this would likely involve proton migration, a phenomenon less probable than in its parent, N,N'-dinitrourea, due to the replacement of amine hydrogens with methyl groups. The core structure consists of a urea (B33335) backbone with methyl and nitro groups attached to the nitrogen atoms. ontosight.ai Quantum chemical calculations can predict the relative energies of potential tautomers to determine their stability and population at equilibrium.

Bond equalization, or the delocalization of electron density across several bonds, is a key factor in molecular stability. In molecules with nitro groups, the negative electrostatic potential associated with these groups is a significant feature. dtic.mil Computational studies analyze bond lengths and orders to reveal the extent of electron delocalization within the N-NO2 and C=O moieties, which directly influences the molecule's reactivity.

Conformational analysis involves identifying the most stable spatial arrangements of atoms in a molecule, known as conformers. Geometrical optimization is the computational process of finding the minimum energy structure, which corresponds to the most stable conformer.

For the parent compound N,N'-dinitrourea (DNU), density functional theory (DFT) calculations using the B3LYP method and a 6-31+G(d,p) basis set have been performed to obtain its stable geometric configuration. researchgate.net These studies revealed that DNU possesses two stable conformations, with a calculated energy difference of 12.621 kJ·mol⁻¹. researchgate.net A similar methodology applied to this compound would identify its preferred molecular shape, including the orientation of the methyl and nitro groups, which is critical for understanding its crystal packing and sensitivity.

Table 1: Calculated Conformational Data for N,N'-Dinitrourea (DNU)

Property Value Method
Number of Stable Conformations 2 B3LYP/6-31+G(d,p)
Energy Difference 12.621 kJ·mol⁻¹ B3LYP/6-31+G(d,p)

This table presents data for the parent compound N,N'-dinitrourea (DNU) as an illustration of results from conformational analysis.

Reaction Mechanism Elucidation via Computational Chemistry

Understanding how an energetic material decomposes is paramount for assessing its safety and performance. Computational chemistry can map out complex reaction pathways, identify intermediates and transition states, and calculate the energy barriers associated with each step.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the thermal decomposition of explosives. nih.gov By calculating the potential energy surface, DFT can identify the most likely pathways through which a molecule breaks down.

For the parent compound DNU, a combination of in-situ pyrolytic Fourier transform infrared spectroscopy and DFT calculations at the B3LYP level was used to study its thermal decomposition. researchgate.net The study concluded that the initial decomposition step involves the breaking of the nitryl group (N-NO2 bond). researchgate.net This initial cleavage is followed by simultaneous rearrangement or further reactions, leading to the formation of products like N2O, NO2, and CONH before the temperature reaches 100 °C. researchgate.net DFT is also employed to study the decomposition of other energetic materials, such as 2,4-dinitroanisole (B92663) (DNAN), to reveal initiation steps and subsequent reaction pathways. rsc.org

Table 2: Computationally Studied Decomposition of N,N'-Dinitrourea (DNU)

Feature Finding Method
Initial Step Cleavage of the N-NO2 bond DFT (B3LYP)
Subsequent Steps Rearrangement and reaction DFT (B3LYP)
Identified Products N2O, NO2, CON, CONH, NO2NH2 Pyrolytic FTIR & DFT

This table describes the decomposition mechanism of the parent compound N,N'-dinitrourea (DNU) as an example of DFT analysis.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. nih.gov For energetic materials, reactive force fields (like ReaxFF) are used in MD simulations to model bond breaking and formation during decomposition and detonation. rsc.org

Thermochemical Analysis through Computational Methods

Computational methods are invaluable for determining the thermochemical properties of a compound, such as its heat of formation (HOF), which is a critical parameter for predicting its energy output. These calculations are often performed when experimental data is difficult or dangerous to acquire.

The heat of formation for the parent compound, N,N'-dinitrourea (DNU), has been calculated using the G3MP2 method based on isodesmic reactions, which are hypothetical reactions designed to ensure cancellation of computational errors. rsc.org This approach yielded a gas-phase heat of formation of 24.88 kJ·mol⁻¹. rsc.org Computational methods also allow for the calculation of thermodynamic properties like entropy and heat capacity at different temperatures based on vibrational analysis. researchgate.net These calculated values are essential for performance predictions using thermochemical codes.

Table 3: Calculated Thermochemical Properties for N,N'-Dinitrourea (DNU)

Property Value Method
Gas-Phase Heat of Formation (ΔfH°298) 24.88 kJ·mol⁻¹ G3MP2
Crystal Density (Dc) 2.067 g·cm⁻³ X-ray Diffraction

This table shows calculated and experimental data for the parent compound N,N'-dinitrourea (DNU).

Heat of Formation Calculations using Isodesmic Reactions

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy released or absorbed during the formation of a compound from its constituent elements in their standard states. For energetic materials, a higher positive heat of formation often correlates with greater energy release upon decomposition, making its accurate determination crucial. While experimental methods like bomb calorimetry are standard for measuring heats of formation, they can be hazardous and challenging for unstable or novel compounds. Consequently, computational chemistry offers a powerful and safer alternative for predicting these values.

One of the most reliable computational strategies for calculating the heat of formation is through the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum mechanical calculations, resulting in more accurate predictions of the reaction enthalpy. The heat of formation of the target molecule can then be derived from the calculated reaction enthalpy and the known experimental or accurately calculated heats of formation of the other species in the reaction.

To determine the heat of formation for this compound, a similar isodesmic reaction can be constructed. A plausible reaction would be:

CH₃-N(NO₂)-C(O)-N(NO₂)-CH₃ + 2 H₂N-C(O)-NH₂ → H₂N-N(NO₂)-C(O)-N(NO₂)-NH₂ + 2 CH₃-NH-C(O)-NH-CH₃

In this reaction, the number of C-N, C=O, N-N, N-H, C-H, and N-O bonds is balanced on both sides of the equation. The heat of formation of this compound can be calculated using the following equation:

ΔHf°(this compound) = ΔH_reaction + ΔHf°(N,N'-dinitrourea) + 2 * ΔHf°(N,N'-dimethylurea) - 2 * ΔHf°(urea)

Where ΔH_reaction is the enthalpy of the isodesmic reaction calculated using quantum chemical methods. The other terms are the standard heats of formation of the reference compounds.

To perform this calculation, accurate values for the heats of formation of the reference compounds are essential. The following table provides the reported gas-phase standard enthalpies of formation for the necessary compounds.

CompoundFormulaCAS NumberStandard Enthalpy of Formation (kJ/mol)
N,N'-DinitroureaCH₂N₄O₅24.88 researchgate.netrsc.org
N,N'-DimethylureaC₃H₈N₂O96-31-1-312.1
UreaCH₄N₂O57-13-6-231.9 ± 2.8 researchgate.net
NitromethaneCH₃NO₂75-52-5-112 wikipedia.org
DimethylamineC₂H₇N124-40-3-19 ± 2 nist.gov

Note: The values presented in the table are from various sources and may have different levels of uncertainty.

The successful application of this isodesmic reaction hinges on the accurate quantum mechanical calculation of the total energies of all species involved to derive the reaction enthalpy. This approach, by leveraging the cancellation of systematic errors and using well-established experimental or high-level theoretical data for reference compounds, provides a robust pathway to predict the heat of formation of this compound. The principles demonstrated in the study of DNU provide a clear and scientifically sound framework for such a determination. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for N,n Dimethyl N,n Dinitrourea

Vibrational Spectroscopy Applications (IR) in Structural Elucidation

Infrared (IR) spectroscopy is a fundamental tool for the structural elucidation of N,N'-Dimethyl-N,N'-dinitrourea by identifying its key functional groups. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's constituent bonds. The primary absorption bands of interest include those corresponding to the carbonyl group (C=O), the nitramino groups (N-NO₂), and the carbon-nitrogen (C-N) bonds.

The strong absorption band for the carbonyl group stretch is a prominent feature in the IR spectrum of ureas. For this compound, this peak is expected in the region of 1700-1750 cm⁻¹, characteristic of a urea (B33335) carbonyl. The electronic effect of the two electron-withdrawing nitro groups attached to the nitrogen atoms would likely shift this frequency to a higher wavenumber compared to unsubstituted urea.

The symmetric and asymmetric stretching vibrations of the N-NO₂ groups are also highly characteristic. These typically appear as strong bands in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1250-1350 cm⁻¹ (symmetric). The precise location of these bands can provide insight into the electronic environment and conformation of the nitramino moieties. Additionally, the stretching and bending vibrations associated with the methyl groups (C-H) and the C-N bonds will be present, further confirming the molecular structure. For instance, C-H stretching vibrations are expected around 2900-3000 cm⁻¹.

By comparing the spectrum of this compound with that of its parent compound, dinitrourea (DNU), and other related nitro compounds, a detailed assignment of the observed vibrational modes can be achieved.

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch 1700 - 1750
N-NO₂ Asymmetric Stretch 1500 - 1600
N-NO₂ Symmetric Stretch 1250 - 1350
C-H (methyl) Stretch 2900 - 3000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

¹H, ¹³C, and ¹⁵N NMR Analyses of this compound and its Derivatives

¹H NMR: The proton NMR spectrum of the symmetrically substituted this compound is expected to be relatively simple. Due to the molecule's symmetry, the protons of the two methyl groups are chemically equivalent. Therefore, a single sharp singlet would be anticipated in the spectrum. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the adjacent nitramino group, likely appearing in the downfield region of approximately 3.0-3.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will provide further structural confirmation. Two distinct signals are expected: one for the carbonyl carbon and one for the two equivalent methyl carbons. The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 150-160 ppm. compoundchem.com The methyl carbons (-CH₃) will resonate at a much higher field, with their chemical shift influenced by the adjacent nitrogen and nitro group.

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for this molecule, as it directly probes the nitrogen atoms of the urea backbone and the nitro groups. Two signals are expected in the ¹⁵N NMR spectrum. The nitrogen atoms of the nitramino groups (-N-NO₂) will have a characteristic chemical shift, which is sensitive to the electronic structure and bonding. nih.govfigshare.com The chemical shift range for nitramines is typically between 340 to 360 ppm relative to liquid ammonia (B1221849). science-and-fun.de The urea nitrogen atoms will appear at a different chemical shift, providing direct evidence for the dinitrourea structure. The study of ¹⁵N-labeled compounds can yield valuable data on reaction mechanisms and molecular dynamics. nih.gov

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹H -CH₃ 3.0 - 3.5
¹³C C=O 150 - 160
¹³C -CH₃ 30 - 40

NMR-CIDNP Techniques for Reaction Mechanism Insights

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate reaction mechanisms involving radical intermediates. wikipedia.org The decomposition of nitroureas can proceed through radical pathways, and CIDNP can provide evidence for the formation of these transient species. The technique detects non-Boltzmann population distributions of nuclear spin states, which result in strongly enhanced absorptive or emissive NMR signals for the reaction products formed from a radical pair.

While specific CIDNP studies on this compound are not widely reported, the methodology is applicable. wikipedia.orgresearchgate.net A typical experiment would involve the thermal or photochemical decomposition of the compound within the NMR spectrometer. The observation of polarized signals for decomposition products would confirm a radical mechanism. The sign of the polarization (emissive or enhanced absorptive) can, through Kaptein's rules, provide information about the magnetic parameters of the radical intermediates, such as the g-factor and hyperfine coupling constants, and the nature of the radical pair (singlet or triplet). This can help to elucidate the intricate steps of the decomposition process, which is critical for understanding the stability and reactivity of this energetic material.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will be ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (178.10 g/mol ). ontosight.ai

The fragmentation of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated. libretexts.org Cleavage of the N-N bond is common in nitramines, leading to the loss of a nitro group (NO₂) with a mass of 46 amu. This would result in a significant fragment ion at m/z 132. The loss of a methyl group (CH₃, 15 amu) is also a likely fragmentation pathway. docbrown.info Further fragmentation could involve the cleavage of the urea backbone, leading to smaller charged fragments. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can provide insights into its bond strengths and thermal stability. nih.govmiamioh.edunih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Loss m/z
[C₃H₆N₃O₃]⁺ Loss of NO₂ 132
[C₂H₃N₄O₅]⁺ Loss of CH₃ 163
[CH₃NNO₂]⁺ Cleavage of urea backbone 75

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

For this compound, a single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice). The analysis of the reflection intensities allows for the determination of the atomic positions within the unit cell. This data would reveal the planarity of the urea backbone, the geometry of the nitramino groups, and the orientation of the methyl groups. Furthermore, intermolecular interactions, such as close contacts between molecules, which are crucial for understanding the packing and density of this energetic material, would be elucidated.

Table 4: Crystal Data for the Parent Compound N,N'-dinitrourea (DNU)

Parameter Value
Crystal System Orthorhombic
Space Group Fdd2
a (Å) 12.0015(9)
b (Å) 17.6425(13)
c (Å) 4.5555(4)
V (ų) 964.57
Z 8

Data from a study on N,N'-dinitrourea (DNU). rsc.org

Thermal Analysis Techniques for Kinetic and Mechanistic Studies

Thermal analysis techniques are crucial for understanding the decomposition behavior of energetic materials. These methods provide data on thermal stability, decomposition kinetics, and the nature of decomposition products.

Differential Scanning Calorimetry (DSC) in Decomposition Kinetics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to study the thermal decomposition kinetics of energetic materials, providing information on melting points, decomposition temperatures, and reaction enthalpies. nih.gov

Interactive Data Table: DSC Data for N,N'-dinitrourea (DNU) (Note: This data is for the related compound DNU, as specific data for this compound is not available.)

Thermogravimetric Analysis (TGA) in Material Decomposition Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a material, including the temperature ranges of decomposition stages and the amount of mass loss at each stage.

For N,N'-dinitrourea (DNU), TGA has shown that weight loss begins between 80°C and 90°C, with a significant mass loss occurring between 110°C and 120°C, which corresponds to its exothermic decomposition observed in DSC. one.pl The thermal decomposition of the diammonium salt of DNU has also been studied, showing a multi-stage decomposition process. Unfortunately, specific TGA curves and detailed decomposition process data for this compound are not present in the surveyed scientific literature.

Interactive Data Table: TGA Data for N,N'-dinitrourea (DNU) (Note: This data is for the related compound DNU, as specific data for this compound is not available.)

In Situ Pyrolytic Fourier Transform Infrared Spectroscopy for Decomposition Mechanism Elucidation

In situ pyrolytic Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique for identifying the gaseous products evolved during the thermal decomposition of a material. By coupling a pyrolysis unit with an FTIR spectrometer, real-time analysis of the decomposition mechanism can be achieved. This is accomplished by identifying the functional groups of the evolved gases.

While this technique has been applied to study the thermal decomposition of various energetic materials, including the identification of gaseous products like CO, CO₂, N₂O, and CH₃OH in the decomposition of 2,4-dinitroanisole (B92663) nih.gov, specific studies employing in-situ pyrolytic FTIR to elucidate the decomposition mechanism of this compound were not found in the available literature. The identification of evolved gaseous products is critical for proposing a detailed decomposition pathway.

Environmental Degradation and Fate Research Pertaining to N,n Dimethyl N,n Dinitrourea

Investigation of Potential Environmental Degradation Pathways and Mechanisms

The environmental fate of the energetic compound N,N'-Dimethyl-N,N'-dinitrourea is not extensively documented in publicly available scientific literature. However, based on its chemical structure, which includes a dinitrourea moiety, and research on structurally similar compounds, several potential degradation pathways can be inferred. These likely include hydrolysis, and potentially photolysis and biodegradation, which are common transformation processes for energetic materials in the environment. nih.gov

Hydrolysis

Hydrolysis is a probable and significant degradation pathway for this compound. The dinitrourea functional group is known to be susceptible to hydrolysis. Research on its parent compound, N,N'-dinitrourea (DNU), indicates that it undergoes decomposition in the presence of water and acids. For DNU, partial hydrolysis results in the formation of carbon dioxide and nitramide (B1216842), with the nitramide subsequently decomposing into nitrous oxide and water.

Similarly, studies on other substituted urea (B33335) compounds, such as N,N'-dimethyl-N'-(p-nitrophenyl)-N-nitrosourea, have shown that hydrolysis proceeds through a hydroxide (B78521) ion attack at the carbonyl carbon. rsc.org This forms a tetrahedral intermediate which then breaks down. rsc.org It is plausible that this compound follows a similar mechanism where the urea backbone is cleaved. The presence of the methyl groups may influence the rate of this hydrolysis compared to the unsubstituted DNU.

A study on the decomposition of N,N'-dinitrourea and its salts found that the reaction order of hydrolysis varies, with the dipotassium (B57713) salt and N,N'-dinitrourea itself following second-order kinetics, while the monopotassium salt follows first-order kinetics. researchgate.net This suggests that the specific form of the compound in the environment could influence its degradation rate.

Photolysis

Photolytic degradation, driven by exposure to sunlight, is another potential environmental fate for this compound. Energetic compounds containing nitro groups are often susceptible to photolysis. For instance, the insensitive munition compound 2,4-dinitroanisole (B92663) (DNAN) undergoes photolysis, which contributes to its transformation in the environment. nih.gov Research has shown that DNAN and its glycosylated metabolites can be photolyzed within plant leaves, leading to the release of nitrite. nih.gov Given that this compound contains two nitro groups, it is chemically plausible that it could undergo photolytic degradation, although specific studies and degradation products have not been identified in the reviewed literature.

Biodegradation

The potential for microbial degradation of this compound is another area where specific research is lacking. However, biodegradation is a known transformation pathway for many energetic compounds. nih.gov Organisms have been identified that can degrade explosives like TNT and RDX under various conditions. nih.gov These processes can involve using the compound as a carbon or nitrogen source or through co-metabolism. nih.gov The ultimate biodegradability of a chemical is a key factor in its environmental persistence. epa.gov Without specific studies, it remains unknown whether microorganisms can metabolize this compound and what the resulting transformation products might be.

The following table summarizes the inferred environmental degradation pathways for this compound based on data from structurally related compounds.

Inferred Environmental Degradation of this compound

Degradation Pathway Basis for Inference Potential Mechanism & Products
Hydrolysis Susceptibility of the dinitrourea moiety to hydrolysis, as seen in the parent compound N,N'-dinitrourea (DNU). Attack at the carbonyl carbon, leading to cleavage of the urea backbone. Likely products, by analogy to DNU, would include carbon dioxide and N-methylnitramide, which could further decompose.
Photolysis Presence of nitro groups, which are known photolabile functional groups in other energetic compounds like DNAN. nih.gov Absorption of UV radiation leading to the breaking of chemical bonds, potentially cleaving the N-NO2 bonds. Specific products are unknown.

| Biodegradation | General susceptibility of energetic materials to microbial degradation. nih.gov | Enzymatic transformation by soil or aquatic microorganisms. The pathway and products are currently unknown. |

Q & A

What are the optimal synthesis methods for N,N'-Dimethyl-N,N'-dinitrourea, and how do reaction conditions influence yield and purity?

Basic
The synthesis of this compound typically involves nitration of precursor ureas. High yields (e.g., 97%) are achieved using dinitrogen pentoxide in nitric acid under controlled low-temperature conditions (−10°C to −15°C) to minimize decomposition . Alternative methods, such as acetic anhydride–nitric acid systems, are also effective but may require post-synthesis purification to isolate the product from byproducts. Reaction parameters like temperature, nitrating agent concentration, and precursor solubility directly impact yield and purity. For instance, incomplete nitration at higher temperatures can lead to mono-nitrated impurities, necessitating chromatographic or recrystallization steps .

How do thermodynamic properties and decomposition kinetics of this compound influence its stability in experimental applications?

Advanced
this compound is thermally unstable at room temperature, with decomposition onset observed near 110°C for its diammonium salt and 135°C for the dipotassium salt . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal exothermic decomposition peaks, critical for determining safe handling protocols. Computational studies (e.g., density functional theory) model bond dissociation energies, identifying the N–NO₂ bond as the weakest point, which governs decomposition pathways . Researchers must account for solvent polarity and pH in stability assays, as hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the nitro groups .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups, such as asymmetric NO₂ stretching (~1540 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) . Nuclear magnetic resonance (NMR) (¹³C and ¹H) resolves methyl and nitro group environments, though paramagnetic impurities may require deuterated solvents for clarity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using C18 columns and acetonitrile/water mobile phases to separate nitration byproducts .

How can computational modeling predict the reactivity of this compound in condensed-phase systems?

Advanced
Molecular dynamics (MD) simulations coupled with ReaxFF force fields model decomposition pathways under high-pressure or high-temperature conditions, revealing intermediate radicals like NO₂ and CH₃NCO . Quantum mechanical calculations (e.g., CBS-QB3) predict activation energies for nitro group migration or ring-closure reactions, aiding in the design of stabilized derivatives. Solvent effects are incorporated via polarizable continuum models (PCM), showing enhanced stability in non-polar solvents like hexane .

What are the critical safety protocols for handling and storing this compound in laboratory settings?

Basic
Storage at −20°C in amber glass vials under inert gas (argon or nitrogen) minimizes thermal and photolytic degradation . Handling requires explosion-proof fume hoods, anti-static lab coats, and ceramic-coated tools to prevent friction-induced ignition. Waste disposal should neutralize reactive nitro groups via controlled reduction (e.g., Fe/HCl) before incineration .

How does this compound compare to other nitroureas in energetic material applications?

Advanced
Compared to N,N′-dinitrourea (DNU), the dimethyl derivative exhibits higher density (1.65 g/cm³ vs. 1.52 g/cm³) and detonation velocity (~7,500 m/s vs. 6,800 m/s), attributed to improved oxygen balance and molecular packing . However, its sensitivity to impact (IS < 5 J) limits practical use unless phlegmatized with polymers like polyvinyl alcohol. Synchrotron X-ray diffraction under high pressure reveals anisotropic crystal deformation, guiding the development of co-crystals for stability .

What analytical strategies resolve contradictions in reported decomposition temperatures for this compound salts?

Advanced
Discrepancies in decomposition temperatures (e.g., diammonium salt at 110°C vs. 135°C for dipotassium salt) arise from variations in sample purity, heating rates, and atmospheric humidity . Controlled experiments using dynamic vapor sorption (DVS) quantify hygroscopicity effects, while modulated DSC differentiates between reversible (e.g., dehydration) and irreversible decomposition events. Cross-validation with mass spectrometry (MS-EGA) identifies gaseous decomposition products (e.g., NO, CO₂) to refine kinetic models .

How do solvent polarity and pH affect the extraction efficiency of this compound in biphasic systems?

Advanced
In liquid-liquid extraction, polar aprotic solvents (e.g., dichloromethane) achieve >90% recovery due to favorable dipole-dipole interactions with nitro groups . At pH < 2, protonation of the urea moiety reduces solubility in aqueous phases, while alkaline conditions (pH > 10) promote hydrolysis. UV-Vis spectroscopy monitors partitioning behavior, with molar absorptivity coefficients (ε = 1,200 L·mol⁻¹·cm⁻¹ at 300 nm) used for quantification .

What role does this compound play in synthesizing heterocyclic compounds?

Advanced
The compound serves as a precursor for bicyclic heterocycles via nucleophilic substitution. For example, reaction with ethylenediamine yields tetrazocine derivatives, while condensation with formaldehyde forms fused nitroimidazoles . X-ray crystallography confirms ring-closure mechanisms, with steric effects from methyl groups directing regioselectivity. Kinetic studies (stopped-flow UV-Vis) reveal second-order rate constants (k₂ = 0.12 M⁻¹·s⁻¹) for these reactions .

How can isotopic labeling elucidate the environmental fate of this compound degradation products?

Advanced
¹⁵N-labeled analogs track nitro group migration during photolysis, with GC-MS identifying labeled NO₂⁻ and NH₃ as primary degradation products in aqueous systems . Stable isotope probing (SIP) with ¹³C-labeled methyl groups quantifies microbial mineralization rates in soil, showing <5% mineralization over 30 days due to toxicity to nitrifying bacteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.